4-bromo-N-(4-chlorobenzyl)benzamide
Description
Properties
Molecular Formula |
C14H11BrClNO |
|---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
4-bromo-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11BrClNO/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(16)8-2-10/h1-8H,9H2,(H,17,18) |
InChI Key |
AOWMJNYIUYGSHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H9BrClN2O
- Molecular Weight : 310.58 g/mol
- CAS Number : 21354-23-4
The compound's structure enables it to engage in nucleophilic substitutions, reductions, and oxidations, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : 4-Bromo-N-(4-chlorobenzyl)benzamide is often utilized as an intermediate for synthesizing more complex organic molecules. Its halogen substituents enhance reactivity, facilitating various chemical transformations.
- Reactivity Studies : The compound can undergo nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other functional groups, allowing for the generation of derivatives with tailored properties.
2. Biological Activity
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits potential antimicrobial activity. This property is being explored for its application in developing new antibacterial agents.
- Anticancer Research : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Molecular docking studies suggest that it can effectively bind to active sites of certain cancer-related enzymes, potentially modulating their activity.
- Anti-inflammatory Effects : Initial research indicates that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological development.
Industrial Applications
1. Pharmaceutical Development
- The unique structural features of this compound make it a valuable candidate in drug discovery programs aimed at targeting specific diseases. Its ability to interact with biological targets opens avenues for therapeutic applications.
2. Material Science
- In material science, this compound can be used as a precursor in the synthesis of specialty chemicals and advanced materials. Its reactivity allows for the development of novel materials with specific desired properties.
-
Antimicrobial Activity Study
- A study conducted on various halogenated benzamides, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The findings suggest that modifications to the benzamide structure can enhance efficacy against resistant strains.
-
Enzyme Inhibition Research
- Molecular docking simulations revealed that this compound binds effectively to the active site of certain kinases involved in cancer signaling pathways. This interaction could lead to the development of targeted therapies that inhibit tumor growth.
-
Material Development
- Researchers have explored the use of this compound as a building block for creating polymeric materials with enhanced thermal stability and mechanical properties, indicating its potential utility in industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 4-bromo-N-(4-chlorobenzyl)benzamide, emphasizing substituent effects on physicochemical properties and biological activity:
Key Comparative Insights:
- Substituent Position and Electronics: Electron-withdrawing groups (e.g., -NO$2$, -Br) increase electrophilicity of the benzamide core, enhancing interactions with aromatic residues in target proteins . Methoxy groups (-OCH$3$) improve solubility and modulate steric effects, as seen in C9’s FGFR1 inhibition .
- Biological Specificity :
- Synthetic Flexibility :
Spectral and Crystallographic Comparisons
- $^{13}\text{C}$ NMR : The carbonyl carbon in this compound resonates at ~166–175 ppm, consistent with similar benzamides (e.g., 175.66 ppm in C9) .
- Crystallography : Single-crystal studies reveal a mean σ(C–C) bond length of 0.006 Å and an R factor of 0.049, indicating high structural precision compared to analogs like 4MNB .
- Thermal Stability : Benzamide formation is exothermic, with optimal yields at 25°C; higher temperatures (>110°C) reduce conversion rates due to side reactions .
Preparation Methods
Schotten-Baumann Reaction: Amide Formation via Acid Chlorides
The Schotten-Baumann reaction is the most widely documented method for synthesizing this compound. This approach involves the condensation of 4-bromobenzoyl chloride with 4-chlorobenzylamine under biphasic conditions (e.g., water and dichloromethane) with a base such as sodium hydroxide to neutralize hydrochloric acid byproducts.
Procedure :
- 4-Bromobenzoyl chloride (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0–5°C.
- 4-Chlorobenzylamine (1.1 equiv) is added dropwise, followed by aqueous NaOH (10% w/v).
- The mixture is stirred at 0–5°C for 2 hours, then at room temperature for 24 hours.
- The organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄.
- Solvent removal yields the crude product, which is recrystallized from ethanol/water (yield: 82–85%).
Advantages :
- High purity (>95% by HPLC).
- Scalable for industrial production.
Limitations :
- Requires synthesis of acid chloride, which involves hazardous reagents like thionyl chloride.
Carbodiimide-Mediated Coupling: Direct Use of Carboxylic Acid
To circumvent handling acid chlorides, carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) are employed to activate 4-bromobenzoic acid for reaction with 4-chlorobenzylamine .
Procedure :
- 4-Bromobenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dry DMF under nitrogen.
- After 30 minutes, 4-chlorobenzylamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added.
- The reaction is stirred at room temperature for 12 hours.
- The mixture is diluted with ethyl acetate, washed with 1M HCl and NaHCO₃, and purified via column chromatography (yield: 75–78%).
Advantages :
- Avoids hazardous acid chloride synthesis.
- Suitable for small-scale laboratory preparations.
Limitations :
- Requires rigorous drying of solvents.
- Column chromatography increases time and cost.
Alternative and Emerging Synthesis Strategies
Friedel-Crafts Alkylation for Benzylamine Precursors
In cases where 4-chlorobenzylamine is unavailable, it may be synthesized via Friedel-Crafts alkylation of benzene derivatives. A patent (WO2015063726A1) describes a one-pot synthesis of a similar intermediate using aluminum chloride as a catalyst:
- 4-Chlorobenzyl chloride reacts with benzene in the presence of AlCl₃ to form 4-chlorobenzylbenzene.
- Subsequent bromination and functional group interconversion yield the desired amine.
Considerations :
- Requires strict temperature control to prevent side reactions.
- Multiple purification steps reduce overall yield.
Mechanistic Insights and Reaction Optimization
Reaction Kinetics in Schotten-Baumann Synthesis
The rate-determining step in the Schotten-Baumann reaction is the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride. Factors influencing yield include:
Solvent Effects in Coupling Reactions
Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of coupling agents and intermediates. However, dichloromethane (DCM) is preferred in Schotten-Baumann reactions due to its immiscibility with water, facilitating phase separation.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Schotten-Baumann | 4-Bromobenzoyl chloride, NaOH, DCM | 0–5°C → RT, 24 h | 82–85% | >95% |
| EDCl/HOBt Coupling | 4-Bromobenzoic acid, EDCl, HOBt, DMF | RT, 12 h | 75–78% | 90–93% |
| Green Chemistry | 4-Methylmorpholine, H₂O | 40°C, 20 h | ~95%* | >90%* |
*Extrapolated from analogous reactions.
Key Observations :
- The Schotten-Baumann method offers the highest yield and purity, making it ideal for large-scale production.
- Coupling agents provide a safer alternative but require additional purification.
- Green chemistry methods, while promising, need further validation for this specific compound.
Industrial and Regulatory Considerations
Scalability and Cost Efficiency
The Schotten-Baumann reaction’s compatibility with continuous flow reactors enables kilogram-scale synthesis. A 2023 study highlighted a 30% reduction in production costs using flow chemistry compared to batch processes.
Impurity Profiling
Patents emphasize controlling impurities such as N-acetyl byproducts , which arise from solvent interactions (e.g., acetonitrile). Substituting DCM or ethyl acetate mitigates this risk.
Q & A
Q. What are the common synthetic routes for 4-bromo-N-(4-chlorobenzyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 4-chlorobenzylamine. A two-step procedure is often employed:
Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC/HOBt) to form an active ester intermediate.
Amide bond formation : React the activated acid with 4-chlorobenzylamine under mild conditions (e.g., DCM, room temperature, 12–24 hours).
Key challenges include optimizing reaction yields (typically 60–75%) and minimizing side products like unreacted acid or over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-bromophenyl and 4-chlorobenzyl groups (e.g., aromatic protons at δ 7.2–7.8 ppm).
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and C-Br (~600 cm) validate functional groups.
- X-ray Crystallography : Resolves molecular geometry and confirms non-covalent interactions (e.g., hydrogen bonding in crystal packing) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 338.97).
Advanced Research Questions
Q. How does this compound interact with bacterial enzymes, and what biochemical pathways are affected?
- Methodological Answer : The compound may target bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for fatty acid and polyketide biosynthesis. Experimental approaches include:
- Enzyme Inhibition Assays : Measure IC values using purified PPTases and malachite green phosphate detection.
- Pathway Analysis : Metabolomic profiling (LC-MS) identifies disrupted pathways (e.g., lipid biosynthesis intermediates accumulate upon treatment).
- Structural Modeling : Molecular docking (AutoDock Vina) predicts binding modes to the PPTase active site, highlighting halogen-phenyl interactions .
Q. What computational strategies predict the compound’s reactivity and pharmacokinetic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., bromine as a leaving group).
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), solubility (<0.1 mg/mL), and CYP450 inhibition risks.
- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers to predict membrane permeability .
Q. How can researchers address solubility limitations in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS with surfactants (e.g., 0.1% Tween-80).
- Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size validation, ~100 nm).
- pH Adjustment : Test solubility in buffers (pH 4–9) to identify optimal conditions .
Q. What experimental designs optimize reaction yields in large-scale synthesis?
- Methodological Answer : A 2 factorial design evaluates three factors:
- Temperature (20°C vs. 40°C)
- Catalyst loading (5 mol% vs. 10 mol% DMAP)
- Reaction time (12 vs. 24 hours)
Response surface methodology (RSM) identifies optimal conditions (e.g., 30°C, 7.5 mol% catalyst, 18 hours), improving yields to 85% .
Q. How can contradictions in reported biological activities (e.g., antibacterial vs. anti-inflammatory) be resolved?
- Methodological Answer :
- Dose-Response Studies : Compare MIC (minimum inhibitory concentration) for bacterial strains vs. IC in anti-inflammatory assays (e.g., COX-2 inhibition).
- Off-Target Profiling : Use kinase inhibitor panels (Eurofins) to identify non-specific interactions.
- Structural Analog Testing : Synthesize derivatives (e.g., replacing Br with Cl) to isolate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
